molecular formula C10H19N B15262292 (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine

(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine

Cat. No.: B15262292
M. Wt: 153.26 g/mol
InChI Key: MDHVMYKJTHQVHD-UHFFFAOYSA-N
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Description

(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine is an organic compound with the molecular formula C10H19N. It is a specialized chemical used primarily in research and industrial applications. The compound is characterized by its unique structure, which includes an alkyne group and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine typically involves the reaction of 3-methyl-1-pentyn-3-ol with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as distillation or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.

Scientific Research Applications

(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-1-yn-3-ol: A precursor in the synthesis of (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine.

    2-Methylpropylamine: Another precursor used in the synthesis.

    3-Methylpent-1-yn-3-yl 2-phenylacetate: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its combination of an alkyne and an amine group, which provides versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)pent-1-yn-3-amine

InChI

InChI=1S/C10H19N/c1-6-10(5,7-2)11-8-9(3)4/h1,9,11H,7-8H2,2-5H3

InChI Key

MDHVMYKJTHQVHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NCC(C)C

Origin of Product

United States

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